molecular formula C9H11BrO2S B13009143 tert-Butyl 5-bromothiophene-3-carboxylate

tert-Butyl 5-bromothiophene-3-carboxylate

Cat. No.: B13009143
M. Wt: 263.15 g/mol
InChI Key: RJRPYIPWMHEHKV-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromothiophene-3-carboxylate: is an organic compound with the molecular formula C9H11BrO2S and a molecular weight of 263.15 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom and a tert-butyl ester group makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromothiophene-3-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method includes the bromination of 3-thiophenecarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-3-thiophenecarboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromothiophene-3-carboxylate depends on its application. In organic synthesis, it acts as an electrophilic reagent due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • tert-Butyl 5-bromothiophene-2-carboxylate
  • tert-Butyl 5-chlorothiophene-3-carboxylate
  • tert-Butyl 5-iodothiophene-3-carboxylate

Comparison: tert-Butyl 5-bromothiophene-3-carboxylate is unique due to the specific positioning of the bromine atom and the tert-butyl ester group, which influences its reactivity and selectivity in chemical reactions. Compared to its chlorinated and iodinated analogs, the bromine derivative offers a balance between reactivity and stability, making it a versatile intermediate in various synthetic applications .

Properties

Molecular Formula

C9H11BrO2S

Molecular Weight

263.15 g/mol

IUPAC Name

tert-butyl 5-bromothiophene-3-carboxylate

InChI

InChI=1S/C9H11BrO2S/c1-9(2,3)12-8(11)6-4-7(10)13-5-6/h4-5H,1-3H3

InChI Key

RJRPYIPWMHEHKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CSC(=C1)Br

Origin of Product

United States

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